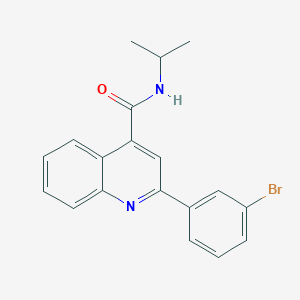![molecular formula C19H21Cl2NO3 B443293 N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B443293.png)
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide: is a synthetic organic compound with the molecular formula C19H21Cl2NO3 . It is characterized by a furan ring substituted with a cycloheptyl group and a dichlorophenoxy methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Cycloheptyl Group: The furan ring is then substituted with a cycloheptyl group. This can be done using cycloheptyl halides in the presence of a base.
Attachment of Dichlorophenoxy Methyl Group: The final step involves the attachment of the dichlorophenoxy methyl group to the furan ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Aplicaciones Científicas De Investigación
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-cycloheptyl-5-[(2,4-dichlorophenoxy)methyl]-2-furamide
- N-cycloheptyl-5-[(2,6-dichlorophenoxy)methyl]-2-furamide
- N-cycloheptyl-5-[(3,5-dichlorophenoxy)methyl]-2-furamide
Uniqueness
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide is unique due to the specific positioning of the dichlorophenoxy methyl group, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to its analogs .
Propiedades
Fórmula molecular |
C19H21Cl2NO3 |
|---|---|
Peso molecular |
382.3g/mol |
Nombre IUPAC |
N-cycloheptyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H21Cl2NO3/c20-13-7-9-16(21)18(11-13)24-12-15-8-10-17(25-15)19(23)22-14-5-3-1-2-4-6-14/h7-11,14H,1-6,12H2,(H,22,23) |
Clave InChI |
LYPMZUNFQZUABF-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1CCCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 6-ETHYL-2-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B443210.png)
![4-(4-chloro-2-methylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B443211.png)

![6-({[6-(TERT-BUTYL)-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B443215.png)
![ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443217.png)
![2-ethoxy-4-[(2-(2-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B443218.png)


![Methyl 2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443223.png)
![Ethyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443225.png)
![2-(4-methoxyphenyl)-3-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B443228.png)
![N,N'-bis[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hexanediamide](/img/structure/B443229.png)
![Ethyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443230.png)

